2-Cyano-4'-methylbiphenyl

説明

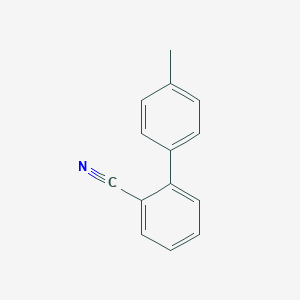

Structure

3D Structure

特性

IUPAC Name |

2-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQVZLSNEBEHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057623 | |

| Record name | 4'-Methylbiphenyl-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-53-1 | |

| Record name | 2-Cyano-4′-methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-4'-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylbiphenyl-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-4'-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANO-4'-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O417TI15TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-4'-methylbiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-4'-methylbiphenyl, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and discusses its primary applications in drug development. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized to facilitate understanding.

Core Properties of this compound

This compound, also known by its alternative name 4'-Methylbiphenyl-2-carbonitrile, is a white to off-white crystalline solid.[1][2] Its fundamental role in the pharmaceutical industry, particularly in the synthesis of angiotensin II receptor blockers, makes a thorough understanding of its properties crucial for researchers and process chemists.

Chemical and Physical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114772-53-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₁₁N | [3][6][7][8] |

| Molecular Weight | 193.24 g/mol | [2][3][4][8] |

| Appearance | White to off-white crystalline powder/crystals | [1][2][9] |

| Melting Point | 49-54 °C | [1][2][6][10] |

| Boiling Point | 320 °C | [1] |

| Solubility | Insoluble in water. Soluble in methanol (B129727) and tetrahydrofuran. | [1] |

| IUPAC Name | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | [6] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][11] It is also irritating to the eyes and skin.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][5][11] The compound is hygroscopic and sensitive to moisture and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most common and well-established methods are the Grignard reaction and the Suzuki-Miyaura coupling.

Grignard Reaction Protocol

This method involves the preparation of a Grignard reagent from a substituted aryl halide, which then undergoes a coupling reaction with a second aryl halide in the presence of a catalyst. A detailed experimental protocol is outlined below.

Experimental Protocol: Grignard Reaction

-

Preparation of the Grignard Reagent:

-

To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings and a catalytic amount of iodine.

-

Add a solution of p-chlorotoluene in an anhydrous ether solvent (e.g., tetrahydrofuran) dropwise to initiate the reaction.

-

The reaction mixture is typically refluxed until the magnesium is consumed, yielding p-tolylmagnesium chloride.

-

-

Coupling Reaction:

-

In a separate reaction vessel, dissolve o-chlorobenzonitrile and a transition metal catalyst (e.g., manganese chloride or a nickel(II) salt) in a suitable solvent mixture, such as toluene (B28343) and tetrahydrofuran.[4][13]

-

Cool the solution to a low temperature (e.g., -5 °C).[4]

-

Slowly add the prepared Grignard reagent to the solution of o-chlorobenzonitrile.

-

The reaction is stirred at a controlled temperature for several hours to ensure complete conversion.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid).[4]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[10]

-

Caption: Workflow for the Grignard-based synthesis of this compound.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In a reaction flask, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, a palladium catalyst (e.g., Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, which can be a mixture of an organic solvent (like toluene) and water.

-

-

Reaction Execution:

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

-

Caption: Workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product.

HPLC Method for Purity Analysis

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is detailed below.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1][2][9][14][15] These drugs are widely prescribed for the treatment of high blood pressure and other cardiovascular conditions.

The nitrile group of this compound is a key functional group that is typically converted into a tetrazole ring in the final steps of the synthesis of many sartan drugs. This tetrazole moiety is essential for the biological activity of these pharmaceuticals, as it mimics the carboxylic acid group of angiotensin II, allowing the drug to effectively block its receptor.

The logical relationship of this compound as a precursor to sartan drugs is illustrated below.

Caption: Role of this compound as a key intermediate for sartan drugs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103467341B - Preparation method for this compound - Google Patents [patents.google.com]

- 3. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103467341A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Structural Elucidation of 4'-Methylbiphenyl-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylbiphenyl-2-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists. Its structural characteristics, including bond lengths, angles, and electronic properties, are crucial for understanding its reactivity and for the rational design of synthetic pathways and novel therapeutic agents. This technical guide provides a comprehensive analysis of the structural features of 4'-Methylbiphenyl-2-carbonitrile, supported by spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their laboratory work.

Molecular Structure and Crystallographic Data

The molecular structure of 4'-Methylbiphenyl-2-carbonitrile consists of a biphenyl (B1667301) backbone with a methyl group at the 4'-position and a nitrile group at the 2-position. The dihedral angle between the two phenyl rings is a key structural parameter, influencing the molecule's conformation and packing in the solid state.

While a crystal structure for 4'-Methylbiphenyl-2-carbonitrile itself is not publicly available, analysis of a closely related structure, 4'-(Morpholinomethyl)biphenyl-2-carbonitrile, provides valuable insights into the probable solid-state conformation. The crystallographic data for this related compound (CCDC 834336) reveals a non-planar arrangement of the biphenyl system.[1][2]

Table 1: Crystallographic Data for a Related Biphenyl Carbonitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.924(6) |

| b (Å) | 10.891(5) |

| c (Å) | 12.943(7) |

| β (°) | 93.269(7) |

| Volume (ų) | 1537.4(13) |

| Z | 4 |

| Dihedral Angle between Phenyl Rings (°) | 49.16(7) |

Data obtained for 4'-(Morpholinomethyl)biphenyl-2-carbonitrile.[2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural characterization of 4'-Methylbiphenyl-2-carbonitrile. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2: ¹H NMR Chemical Shifts (δ) for 4'-Methylbiphenyl-2-carbonitrile

| Protons | Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.4 |

| Aromatic (Ar-H) | 7.2 - 7.8 |

Note: The aromatic region will show a complex multiplet pattern due to the coupling of the nine aromatic protons.

Table 3: ¹³C NMR Chemical Shifts (δ) for 4'-Methylbiphenyl-2-carbonitrile

| Carbon | Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Nitrile (C≡N) | ~118 |

| Aromatic (C1-C6, C1'-C6') | 125 - 145 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in 4'-Methylbiphenyl-2-carbonitrile. The data presented is from the NIST/EPA Gas-Phase Infrared Database.[3]

Table 4: Key FT-IR Absorption Bands for 4'-Methylbiphenyl-2-carbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2225 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~820 | Strong | para-Substituted C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 5: Major Fragments in the Mass Spectrum of 4'-Methylbiphenyl-2-carbonitrile

| m/z | Relative Intensity | Assignment |

| 193 | High | Molecular Ion [M]⁺ |

| 192 | High | [M-H]⁺ |

| 165 | Medium | [M-C₂H₄]⁺ or [M-CN]⁺ |

Experimental Protocols

The synthesis of 4'-Methylbiphenyl-2-carbonitrile is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Detailed protocols for the Suzuki and Grignard coupling methods are provided below.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Materials:

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Add a mixture of ethanol and water (e.g., 3:1 v/v).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4'-Methylbiphenyl-2-carbonitrile.

Synthesis via Grignard Coupling

This protocol utilizes a Grignard reagent prepared from a p-tolyl halide, which then couples with a halobenzonitrile.

Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of a solution of 4-bromotoluene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature for use in the coupling reaction.

Part B: Grignard Cross-Coupling Reaction

Materials:

-

p-Tolylmagnesium bromide solution (from Part A)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (catalytic)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chlorobenzonitrile (1.0 eq) and NiCl₂(dppp) (0.01 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution from Part A to the cooled solution of 2-chlorobenzonitrile via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Analysis Workflow

The comprehensive structural analysis of 4'-Methylbiphenyl-2-carbonitrile follows a logical workflow, integrating various analytical techniques to build a complete picture of its molecular architecture and purity.

Caption: Workflow for the synthesis and structural analysis of 4'-Methylbiphenyl-2-carbonitrile.

References

A Technical Guide to 2-Cyano-4'-methylbiphenyl: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4'-methylbiphenyl, also known as 4'-methylbiphenyl-2-carbonitrile or OTBN, is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonists (sartans) used in the management of hypertension. Its unique biphenyl (B1667301) structure with a strategically placed cyano group makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | 49-53 °C | [1] |

| Boiling Point | Approximately 320-357 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in methanol (B129727) and Tetrahydrofuran (THF) | |

| Density | Approximately 1.09 g/cm³ |

Chemical Properties

| Property | Description | Reference |

| IUPAC Name | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | |

| CAS Number | 114772-53-1 | [1] |

| Stability | Stable under normal conditions of use and storage. | |

| Reactivity | Incompatible with strong oxidizing agents. | |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes including carbon oxides, nitrogen oxides, and hydrogen cyanide. |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. While comprehensive spectral data is available in dedicated databases, a summary of key spectral information is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data can be found in spectral databases such as SpectraBase.[2] The spectra are consistent with the biphenyl structure containing a methyl and a cyano substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The full spectrum can be viewed on platforms like SpectraBase.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight of the compound. The key mass-to-charge ratio (m/z) peaks are:

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. Both methods offer high yields and are scalable for industrial production.[7]

Grignard Reaction Synthesis

This method involves the coupling of a Grignard reagent, prepared from a substituted bromotoluene, with a cyanobiphenyl derivative.

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous Tetrahydrofuran (THF)

-

o-Bromobenzonitrile

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Palladium(II) Chloride (PdCl₂)

-

Anhydrous Dimethoxyethane

-

1N Hydrochloric acid

Procedure:

-

Preparation of Grignard Reagent:

-

In a dry, nitrogen-purged reactor, add magnesium turnings.

-

Slowly add a solution of p-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux.[7]

-

-

Coupling Reaction:

-

In a separate reactor under a nitrogen atmosphere, add anhydrous THF and dimethoxyethane.

-

Add the catalyst, PdCl₂/dppp complex (1 mol% based on o-bromobenzonitrile), followed by o-bromobenzonitrile.[7]

-

Heat the mixture to 65°C.

-

Slowly add the prepared p-tolylmagnesium chloride solution to the heated mixture, controlling the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at 65°C for a short period to ensure the reaction goes to completion.[7]

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1N Hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.[7]

-

Suzuki-Miyaura Cross-Coupling Synthesis

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, catalyzed by a palladium complex.

Materials:

-

Phenylboronic acid

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.1 - 1.5 equivalents), and a suitable base such as sodium carbonate.

-

Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, typically 1-5 mol%).

-

Add a solvent system, such as a mixture of toluene and water.[8]

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[8]

-

Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methylbiphenyl.[8]

-

Visualized Experimental Workflows

To further clarify the synthesis processes, the following diagrams illustrate the key steps in each experimental protocol.

References

- 1. 2-Cyano-4′-methylbiphenyl, 98% 114772-53-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C14H11N | CID 145512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Cyano-4'-methylbiphenyl

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyano-4'-methylbiphenyl, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and process development.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁N[1][2][3][4] |

| Molecular Weight | 193.25 g/mol [3][4] or 193.24 g/mol [1][2][5] |

| IUPAC Name | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile[6] |

| Synonyms | 4'-Methyl-2-biphenylcarbonitrile, OTBN[2] |

| CAS Number | 114772-53-1[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically proprietary to manufacturing entities or are documented in specific patent literature. As such, standardized, publicly available experimental methodologies are not readily found in general scientific databases. Researchers are advised to consult specialized chemical synthesis journals and patent databases for specific procedural information.

Logical Relationship of Compound Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental molecular identifiers.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. This compound(114772-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound CAS# 114772-53-1 [gmall.chemnet.com]

- 5. This compound | C14H11N | CID 145512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Spectroscopic Analysis of 2-(4-methylphenyl)benzonitrile

Introduction: 2-(4-methylphenyl)benzonitrile, also known as 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl (B1667301) derivative with the chemical formula C₁₄H₁₁N.[1] Its structure is of interest in various fields of chemical synthesis, including as an intermediate for pharmaceuticals. The unambiguous structural confirmation and purity assessment of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The structural features of 2-(4-methylphenyl)benzonitrile—a benzonitrile (B105546) ring, a p-tolyl ring, and the biphenyl linkage—give rise to a characteristic spectroscopic fingerprint.

Molecular Structure:

The quantitative data derived from NMR, IR, and MS are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted chemical shifts (δ) in ppm relative to TMS. Actual experimental values may vary based on solvent and concentration.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.7 - 7.8 | d | Aromatic CH ortho to -CN |

| ~ 7.4 - 7.6 | m | Other Aromatic CH of benzonitrile ring |

| ~ 7.3 - 7.5 | d | Aromatic CH ortho to biphenyl link (tolyl ring) |

| ~ 7.2 - 7.3 | d | Aromatic CH meta to biphenyl link (tolyl ring) |

| ~ 2.4 | s | Methyl (-CH₃) protons |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary C (biphenyl link, benzonitrile ring) |

| ~ 140 | Quaternary C (biphenyl link, tolyl ring) |

| ~ 138 | Quaternary C (ipso to -CH₃) |

| ~ 133 - 134 | Aromatic CH |

| ~ 129 - 130 | Aromatic CH |

| ~ 128 - 129 | Aromatic CH |

| ~ 118 | Nitrile (-C≡N) |

| ~ 112 | Quaternary C (ipso to -CN) |

| ~ 21 | Methyl (-CH₃) |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Value | Assignment |

| IR | ~ 3050 - 3100 cm⁻¹ | Aromatic C-H Stretch |

| ~ 2920 - 2950 cm⁻¹ | Methyl C-H Stretch | |

| ~ 2225 cm⁻¹ | Nitrile (C≡N) Stretch | |

| ~ 1600 cm⁻¹, 1480 cm⁻¹ | Aromatic C=C Ring Stretch | |

| MS (EI) | 193 m/z | [M]⁺, Molecular Ion |

| 192 m/z | [M-H]⁺ | |

| 178 m/z | [M-CH₃]⁺ | |

| 165 m/z | [M-H-HCN]⁺, Biphenylene cation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-(4-methylphenyl)benzonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is approximately 4-5 cm.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, 1-2 second relaxation delay).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required (e.g., 1024 or more).[3]

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

2. Fourier-Transform Infrared (IR) Spectroscopy

The following protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol (B130326) and a soft tissue if necessary.

-

Place a small amount (1-2 mg) of the solid 2-(4-methylphenyl)benzonitrile sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal and press arm thoroughly.

-

3. Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an Electron Ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[4]

-

If not using a direct injection probe, transfer the solution to a GC autosampler vial.

-

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.[5]

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[3]

-

The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Workflow Visualization

The logical process of identifying an organic compound using the described spectroscopic methods can be visualized as a clear workflow. This diagram illustrates how data from each technique contributes to the final structural elucidation.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. knockhardy.org.uk [knockhardy.org.uk]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

The Sartan Revolution: A Technical Guide to the Discovery and Synthetic Evolution of Core Intermediates

An in-depth technical guide or whitepaper on the core.

Introduction

The angiotensin II receptor blockers (ARBs), colloquially known as the "sartans," represent a cornerstone in the management of hypertension and cardiovascular disease. Their development is a landmark achievement in rational drug design, moving from peptide-based inhibitors to highly specific, orally bioavailable non-peptide molecules. The therapeutic success of sartans is intrinsically linked to the innovation in synthetic organic chemistry that enabled their large-scale production. This technical guide provides an in-depth exploration of the discovery and history of sartan intermediates, detailing the evolution of synthetic pathways, key chemical transformations, and the pivotal molecules that form the backbone of this critical drug class. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the chemistry behind the sartans.

Historical Milestones: From Concept to First-in-Class

The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Early research in the 1970s identified angiotensin II as the principal pressor agent of this system, leading to the development of peptide-based inhibitors like saralasin. However, its poor oral bioavailability and partial agonist activity rendered it unsuitable for clinical use.[1][2]

The breakthrough came from the shift towards non-peptide antagonists. In 1982, scientists at Takeda discovered weakly active 1-benzylimidazole-5-acetic acid derivatives, which served as a crucial starting point.[2] This line of research was pursued by DuPont scientists, leading to the discovery of losartan (B1675146), the first orally active and selective AT1 receptor antagonist to be approved by the FDA in 1995.[3][4] The discovery of losartan was a pivotal event, characterized by a combination of strategic research, a timely patent from Takeda suggesting a new research direction, and even a fortuitous mistake by an inexperienced pharmacologist that yielded crucial information.[3] This success spurred the development of a whole class of ARBs, including valsartan (B143634), irbesartan, olmesartan, and telmisartan, each with unique structural modifications but sharing a common pharmacophore.[2][5]

The Core Molecular Architecture: Key Intermediates

Most sartan drugs share a common structural motif: a biphenyl (B1667301) scaffold, an acidic group (most commonly a tetrazole ring), and a specific heterocyclic side chain that confers receptor affinity and pharmacological properties. The synthesis of this complex architecture hinges on the efficient preparation of two pivotal intermediates.

-

Ortho-Tolylbenzonitrile (OTBN): This molecule serves as the foundational building block for the biphenyl portion of many sartans. Its synthesis was a critical challenge, and the development of efficient catalytic methods for its production marked a significant advancement in the field.[6]

-

N-Triphenylmethyl-5-[2-(4′-bromomethylbiphenyl)]tetrazole (TTBB): Often referred to as the "sartan side chain," this intermediate provides the pre-formed, protected tetrazole ring attached to the biphenyl structure, with a reactive bromomethyl group ready for alkylation with the desired heterocyclic component.[7][8] The trityl (triphenylmethyl) group is a bulky protecting group used to prevent unwanted side reactions at the tetrazole ring, which is later removed in the final steps of the synthesis.[7]

The general synthetic strategy involves the coupling of these two core structures, or their precursors, followed by the attachment and elaboration of the specific sartan side chain.

Evolution of Synthetic Strategies

The manufacturing processes for sartans have evolved significantly, driven by the need for higher yields, lower costs, increased safety, and greater sustainability.

Early Synthetic Routes

Initial syntheses of losartan involved forming the tetrazole ring late in the process. One patented method involved reacting the cyano group of a biphenyl nitrile intermediate with trimethyltin (B158744) azide (B81097).[7] While effective, the use of highly toxic and hazardous organotin reagents was a significant drawback, prompting the search for safer alternatives.[9]

The Advent of Palladium-Catalyzed Cross-Coupling

A paradigm shift in sartan synthesis came with the application of palladium-catalyzed cross-coupling reactions to form the C-C bond of the biphenyl core. This approach offered a more convergent and efficient route.

-

Suzuki-Miyaura Coupling: This became the most prominent method, reacting an aryl halide with an arylboronic acid. For sartan intermediates, this typically involves coupling a derivative of 2-bromobenzonitrile (B47965) with a tolylboronic acid.[6][10] This reaction is known for its high yields and tolerance of various functional groups.

-

Negishi Coupling: This method utilizes an organozinc compound reacting with an organohalide, also catalyzed by a palladium or nickel complex, providing another robust route to the biphenyl core.[10]

-

Decarboxylative Coupling: More recent innovations include decarboxylative coupling, where a carboxylic acid is coupled with an aryl halide, avoiding the need to prepare organometallic reagents like boronic acids.[11]

Modern and Green Chemistry Approaches

Recent research has focused on making sartan synthesis more environmentally friendly and efficient. This includes:

-

Flow Chemistry: Continuous flow processes have been developed for key steps, such as the synthesis of a valsartan precursor, allowing for better control, improved safety, and easier scale-up.[12]

-

Novel Catalysts: The development of highly active and recyclable catalysts, such as palladium nanoparticles supported on various materials, has led to Suzuki-Miyaura reactions that can be run in greener solvents like water with excellent yields.[6][9]

-

Safer Reagents: The hazardous organotin azides for tetrazole formation have been largely replaced by safer alternatives, such as using sodium azide with a zinc salt (e.g., ZnBr₂) as a catalyst.[9]

Quantitative Data on Key Synthetic Steps

The efficiency of sartan synthesis is highly dependent on the specific reactions and conditions employed. The following tables summarize representative quantitative data for the crucial Suzuki-Miyaura coupling to form the biphenyl core and the subsequent alkylation step.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for OTBN Synthesis

| Catalyst / Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Acetone (B3395972)/Water | Reflux | - | >90% | [10] |

| Pd Nanoparticles / K₂CO₃ | Acetone/Water | 35 | 24 | 98% | [6][9] |

| Pd/C / K₂CO₃ | Toluene/Water | 80 | 4 | 95% | [10] |

| Salen-Palladium Complex | Water | 100 | 2 | 96% | [6] |

Table 2: Representative Yields for Synthesis of Sartan Precursors

| Sartan | Reaction Step | Conditions | Yield (%) | Reference |

| Losartan | Trityl-Losartan to Losartan (Deprotection) | 3.4 N HCl in Methanol, then NaOH | ~90% | [7] |

| Olmesartan | N-alkylation to Trityl Olmesartan Ethyl Ester | Anhydrous K₂CO₃ in DMA | 90% | [13] |

| Olmesartan | Saponification & Esterification to Trityl Olmesartan Medoxomil | 1. KOH 2. Chloro medoxomil / NaI | 90% | [13] |

| Valsartan | Decarboxylative Coupling | CuO, PdBr₂, 1,10-phenanthroline | 80% | [11] |

| Valsartan | Overall 4-step synthesis via decarboxylative coupling | - | 39% | [11] |

Experimental Protocols: Synthesis of a Key Intermediate

The following is a representative protocol for the synthesis of this compound (OTBN) via a sustainable Suzuki-Miyaura coupling, based on procedures described in the literature.[6][9]

Objective: To synthesize this compound using a recyclable palladium nanoparticle catalyst.

Materials:

-

2-Bromobenzonitrile (1.0 mmol, 182 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Palladium Nanoparticle Catalyst (PdNPs) (e.g., 1 mol%)

-

Acetone (5 mL)

-

Deionized Water (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzonitrile, 4-methylphenylboronic acid, potassium carbonate, and the palladium nanoparticle catalyst.

-

Add the solvent mixture of acetone and water (1:1 v/v).

-

Heat the reaction mixture to 35-40°C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromobenzonitrile) is consumed (typically 20-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate (B1210297), dried, and stored for reuse.

-

Transfer the filtrate to a separatory funnel. Add 15 mL of ethyl acetate and 15 mL of water.

-

Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a white solid.

Mechanism of Action: The RAAS Pathway

Sartans exert their therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding and initiating the signaling cascade that leads to increased blood pressure. By antagonizing the AT1 receptor, sartans cause vasodilation (widening of blood vessels) and reduce the secretion of aldosterone, which in turn decreases sodium and water retention.[14] This targeted blockade is a direct consequence of their molecular structure, which was designed to mimic the binding features of angiotensin II.

Conclusion

The history of sartan intermediates is a compelling narrative of chemical innovation. From the initial reliance on hazardous organotin reagents to the widespread adoption of elegant and efficient palladium-catalyzed cross-coupling reactions, the synthetic routes have been continuously refined. The development of core intermediates like OTBN and TTBB was instrumental in enabling the modular and large-scale synthesis of this billion-dollar drug class. Current and future efforts are focused on integrating the principles of green chemistry—utilizing flow processes, recyclable catalysts, and safer reagents—to ensure that the production of these life-saving medicines is as efficient and environmentally benign as possible. This ongoing evolution underscores the critical role of synthetic chemistry in advancing global health.

References

- 1. scispace.com [scispace.com]

- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 3. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of angiotensin receptor blockers - Wikiwand [wikiwand.com]

- 6. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]

- 8. CN107935957B - Method for synthesizing high-purity sartan side chain TTBB - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

2-Cyano-4'-methylbiphenyl safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Cyano-4'-methylbiphenyl (CAS No. 114772-53-1). The information is compiled from various Safety Data Sheets (SDS) and supported by references to standardized experimental protocols.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4'-Methylbiphenyl-2-carbonitrile, OTBN, 4'-Methyl-2-cyanobiphenyl |

| CAS Number | 114772-53-1 |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.25 g/mol [1] |

| Structure | 2-(p-tolyl)benzonitrile |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

Signal Word: Danger[5]

Toxicological Data

The following table summarizes the available quantitative toxicological data.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male/female) | Oral | 1421 mg/kg bw | [4] |

| LD₅₀ | Rat (male/female) | Dermal | > 2000 mg/kg bw | [4] |

| LC₅₀ | Fish (Danio rerio) | - | ca. 42% of the concentration in use (96 h) | |

| EC₅₀ | Daphnia magna | - | 2.2 mg/L (48 h) | |

| EC₅₀ | Algae (Pseudokirchneriella subcapitata) | - | 2.01 mg/L (72 h) |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Odor | No information available |

| Melting Point | 49 - 53 °C[2] |

| Boiling Point | 320 °C[2] |

| Flash Point | 138.3 °C |

| Density | 1.04 g/cm³ |

| Water Solubility | Insoluble[2] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

Incompatible materials include strong oxidizing agents and acids.[5]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. |

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the determination of its toxicological and physical properties typically follows standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀): The "Harmful if swallowed" classification and the reported LD₅₀ value are likely determined using one of the following OECD guidelines:

-

OECD Test Guideline 401 (Acute Oral Toxicity): This traditional method involves administering the substance to groups of animals at various dose levels to determine the dose that causes mortality in 50% of the animals.[6]

-

OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method uses a stepwise procedure with a small number of animals to identify a dose that produces clear signs of toxicity without causing mortality.[7]

-

OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This sequential testing method uses a minimal number of animals to classify a substance into a toxicity category based on the observation of mortality at specific dose levels.[8]

-

OECD Test Guideline 425 (Acute Oral Toxicity - Up-and-Down Procedure): This method involves dosing animals one at a time, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.

Skin Irritation: The "Causes skin irritation" classification is typically based on in vivo or in vitro testing.

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This in vivo test involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of time.[9]

-

OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation by measuring cell viability after exposure.[10]

Aquatic Toxicity: The environmental hazard classifications are based on data from aquatic toxicity tests.

-

OECD Test Guideline 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.

Physical Properties:

-

Melting Point: Determined by packing the substance into a capillary tube and heating it in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[11][12]

-

Boiling Point: Can be determined by distillation or by using a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[13][14]

-

Water Solubility: Typically determined by adding an excess of the solid to water, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved substance in the water.[15][16]

Logical Workflow Diagram

The following diagram illustrates a general workflow for handling a chemical spill, a critical aspect of laboratory safety.

References

- 1. This compound | C14H11N | CID 145512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound or OTBN Manufacturers, with SDS [mubychem.com]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. iivs.org [iivs.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Solubility of 2-Cyano-4'-methylbiphenyl in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Cyano-4'-methylbiphenyl, a key intermediate in the synthesis of angiotensin II receptor antagonists. Understanding its solubility is critical for process development, formulation, and various research applications. This document compiles available solubility data, details experimental protocols for its determination, and presents visual workflows to aid researchers in this core area.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources to provide a general understanding of its solubility profile.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Source(s) |

| Water | H₂O | Polar Protic | Insoluble | [1] |

| Methanol | CH₃OH | Polar Protic | Soluble | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | |

| Toluene | C₇H₈ | Non-Polar | Soluble | |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble |

A study on the solubility of this compound (also known as OTBN) in binary solvent mixtures of ethanol (B145695) with ethyl acetate (B1210297), acetonitrile, and acetone (B3395972) indicated a qualitative solubility order in several pure solvents.[2] The study found the solubility of OTBN to be highest in acetone, followed by a series of acetate esters and alcohols.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the gravimetric method. This method is based on the principle of determining the mass of the solute dissolved in a known mass of a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (0.45 µm or smaller pore size)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until the concentration of the solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the solution) to avoid precipitation or dissolution.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution at a controlled temperature. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Ensure the oven is well-ventilated.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Visualizing Experimental Workflows and Influencing Factors

To further clarify the experimental process and the principles governing solubility, the following diagrams are provided.

References

A Technical Guide to the Thermochemical Properties of 4'-Methyl-2-biphenylcarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical and physical properties of 4'-Methyl-2-biphenylcarbonitrile (CAS No. 114772-53-1). While comprehensive experimental thermochemical data for this specific compound is limited in the public domain, this document outlines the standard experimental protocols used for determining such properties for structurally similar aromatic compounds. This information is crucial for process safety, reaction modeling, and understanding the compound's stability.

Physicochemical Properties

A summary of the known physical properties of 4'-Methyl-2-biphenylcarbonitrile is presented in Table 1. This data is compiled from various chemical supplier and database sources.

Table 1: Physical Properties of 4'-Methyl-2-biphenylcarbonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][3] |

| Melting Point | 49-53 °C | [1][3] |

| Boiling Point | >320 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

| Vapor Pressure | 0.014 Pa at 20 °C | [1] |

| LogP | 3.5 at 23 °C | [1] |

Core Thermochemical Properties: Experimental Determination

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) is typically derived from the standard molar energy of combustion (ΔcU°). This is measured using static bomb combustion calorimetry.[4]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the crystalline sample (e.g., 4'-Methyl-2-biphenylcarbonitrile) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

-

Bomb Assembly: A cotton fuse is attached to a platinum ignition wire, with the other end in contact with the sample. A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water within a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature change.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Calibration: The heat capacity of the calorimeter system is determined in a separate experiment by combusting a certified reference standard, such as benzoic acid, under identical conditions.[5][6]

-

Calculation: The energy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere. From the energy of combustion, the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°) can be calculated using Hess's law.[7]

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is a critical parameter for converting condensed phase thermochemical data to the gaseous phase. It is often determined from the temperature dependence of the vapor pressure, measured using the Knudsen effusion method.[8][9]

Experimental Protocol: Knudsen Effusion Method

-

Sample Loading: A small amount of the solid sample (typically 1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area.[9][10]

-

High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber. The chamber is evacuated to a very low pressure to ensure that the mean free path of the effusing molecules is much larger than the dimensions of the orifice.[11]

-

Temperature Control: The Knudsen cell is heated to a series of precisely controlled temperatures. At each temperature, the sample is allowed to reach thermal equilibrium.[9]

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) from the cell is measured over time using a high-precision microbalance.[10][12]

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation:

P = ( dm/dt ) * (1/A) * √(2πRT/M)

where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the universal gas constant

-

T is the absolute temperature

-

M is the molar mass of the sample[9]

-

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the key thermochemical properties of a solid organic compound like 4'-Methyl-2-biphenylcarbonitrile.

Caption: Workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for 4'-Methyl-2-biphenylcarbonitrile is not extensively published, this guide provides the fundamental physical properties and outlines the detailed, well-established experimental protocols for their determination. The described methods of bomb calorimetry and Knudsen effusion are the standard for acquiring high-precision data on enthalpy of formation and sublimation for this and related organic compounds. Such data is invaluable for chemical process development, safety analysis, and computational chemistry validations.

References

- 1. 4'-Methyl-2-cyanobiphenyl | 114772-53-1 [chemicalbook.com]

- 2. niainnovation.in [niainnovation.in]

- 3. 2-氰基-4′-甲基联苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. When 0.514 g of biphenyl (C12H10) undergoes combustion in - Tro 4th Edition Ch 6 Problem 73 [pearson.com]

- 6. brainly.com [brainly.com]

- 7. Biphenyl [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pragolab.cz [pragolab.cz]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. scranton.edu [scranton.edu]

- 12. Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyano-4'-methylbiphenyl from o-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), is a crucial intermediate in the synthesis of various angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from o-chlorobenzonitrile. Two primary synthetic routes are discussed: a transition metal-catalyzed Grignard coupling reaction and a palladium-catalyzed Suzuki coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the methodologies, quantitative data, and visual workflows to facilitate the efficient and scalable production of this key pharmaceutical intermediate.

Introduction

The synthesis of this compound is of significant interest in the pharmaceutical industry.[1] While several synthetic strategies exist, the coupling of an ortho-substituted benzonitrile (B105546) with a para-tolyl derivative is a common and effective approach. This document focuses on the synthesis originating from o-chlorobenzonitrile, a readily available and cost-effective starting material. The presented protocols are based on established literature and patents, providing a foundation for laboratory-scale synthesis and process development.

Synthetic Approaches

Two predominant methods for the synthesis of this compound from o-chlorobenzonitrile are detailed below:

-

Grignard Coupling Reaction: This method involves the preparation of a Grignard reagent, p-tolylmagnesium chloride, from p-chlorotoluene. This reagent is then coupled with o-chlorobenzonitrile in the presence of a transition metal catalyst, such as manganese or nickel complexes.[2][3][4]

-

Suzuki Coupling Reaction: This approach utilizes a palladium catalyst to facilitate the cross-coupling of o-chlorobenzonitrile with p-tolueneboronic acid.[5] This method is known for its high yields and functional group tolerance.

Section 1: Grignard Coupling Reaction Protocol

This protocol details the synthesis of this compound via the reaction of o-chlorobenzonitrile with p-tolylmagnesium chloride, catalyzed by a transition metal.

Experimental Workflow

Caption: Grignard Coupling Workflow for this compound Synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| o-Chlorobenzonitrile | C₇H₄ClN | 137.57 |

| p-Chlorotoluene | C₇H₇Cl | 126.58 |

| Magnesium Turnings | Mg | 24.31 |

| Manganese(II) Chloride | MnCl₂ | 125.84 |

| Nickel(II) Chloride | NiCl₂ | 129.60 |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 |

| Toluene | C₇H₈ | 92.14 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Iodine (Initiator) | I₂ | 253.81 |

Detailed Experimental Protocol

Step 1: Preparation of p-Tolylmagnesium Chloride (Grignard Reagent) [2][3]

-

Under a nitrogen atmosphere in a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (e.g., 47.9 g).

-

Add a small crystal of iodine as an initiator.

-

Add anhydrous tetrahydrofuran (THF) (e.g., 790.6 ml).

-

Slowly add a solution of p-chlorotoluene (e.g., 252 g) in THF from the dropping funnel to initiate the reaction.

-

Maintain the reaction temperature at approximately 80°C and continue the reaction for 5 hours until the magnesium is consumed.

-

Cool the resulting Grignard reagent to room temperature for use in the next step.

Step 2: Coupling Reaction [2][4]

-

In a separate three-necked flask under a nitrogen atmosphere, dissolve o-chlorobenzonitrile (e.g., 274 g) and the catalyst (e.g., 2.52 g of MnCl₂) in a solvent mixture of THF and toluene.

-

Cool the solution to a temperature between -20°C and -5°C.

-

Slowly add the prepared p-tolylmagnesium chloride solution dropwise to the o-chlorobenzonitrile solution while maintaining the low temperature.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for several hours (e.g., 3-7 hours).

Step 3: Workup and Purification [1]

-

Quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 2% HCl) until the pH is between 5 and 6.

-

Allow the mixture to separate into layers and extract the aqueous layer with toluene.

-

Combine the organic layers and recover the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Quantitative Data Summary